molecular formula C13H14N2O6 B11706121 Cyclohexyl 3,5-dinitrobenzoate CAS No. 1158-19-6

Cyclohexyl 3,5-dinitrobenzoate

Cat. No.: B11706121
CAS No.: 1158-19-6
M. Wt: 294.26 g/mol
InChI Key: WQRHLXDZHGLFIX-UHFFFAOYSA-N
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Description

Cyclohexyl 3,5-dinitrobenzoate is an organic compound with the molecular formula C₁₃H₁₄N₂O₆. It is an ester derived from 3,5-dinitrobenzoic acid and cyclohexanol.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl 3,5-dinitrobenzoate can be synthesized through the esterification of 3,5-dinitrobenzoic acid with cyclohexanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl 3,5-dinitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cyclohexyl 3,5-dinitrobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to prepare various derivatives and study reaction mechanisms.

    Biology: Investigated for its potential antimicrobial properties due to the presence of nitro groups.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological activities.

    Industry: Utilized in the production of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of cyclohexyl 3,5-dinitrobenzoate involves its interaction with biological molecules. The nitro groups in the compound can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes and disruption of cellular processes, contributing to its antimicrobial and other biological activities .

Comparison with Similar Compounds

Cyclohexyl 3,5-dinitrobenzoate can be compared with other similar compounds, such as:

  • Ethyl 3,5-dinitrobenzoate
  • Propyl 3,5-dinitrobenzoate
  • Methyl 3,5-dinitrobenzoate

Uniqueness: this compound is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to other alkyl esters. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

1158-19-6

Molecular Formula

C13H14N2O6

Molecular Weight

294.26 g/mol

IUPAC Name

cyclohexyl 3,5-dinitrobenzoate

InChI

InChI=1S/C13H14N2O6/c16-13(21-12-4-2-1-3-5-12)9-6-10(14(17)18)8-11(7-9)15(19)20/h6-8,12H,1-5H2

InChI Key

WQRHLXDZHGLFIX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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